Cas no 2384722-09-0 (tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate)

Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is a heterocyclic compound featuring both an azepane ring and a 1H-triazole moiety, protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications, where its functional groups enable further derivatization. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions. The triazole ring offers potential for click chemistry applications, while the azepane scaffold contributes to conformational flexibility, beneficial in drug design. Its well-defined reactivity and compatibility with diverse synthetic conditions make it a versatile building block for medicinal chemistry and materials science research.
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate structure
2384722-09-0 structure
Product name:tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
CAS No:2384722-09-0
MF:C13H22N4O2
MW:266.34
MDL:MFCD34169237
CID:5095962
PubChem ID:155893050

tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine-1-carboxylic acid, hexahydro-3-(1H-1,2,3-triazol-5-yl)-, 1,1-dimethylethyl ester
    • tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
    • (S)-1-Boc-3-(1H-1,2,3-triazol-5-yl)azepane
    • 1-Boc-3-(1H-1,2,3-triazol-5-yl)azepane
    • SY343854
    • 2384722-09-0
    • MFCD34169238
    • tert-butyl 3-(1H-1,2,3-triazol-4-yl)azepane-1-carboxylate
    • SY321557
    • E73514
    • tert-butyl 3-(2H-triazol-4-yl)azepane-1-carboxylate
    • tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate
    • SB73758
    • MFCD34169237
    • tert-Butyl 3-(1H-1,2,3-triazol-5-yl)azepane-1-carboxylate
    • PS-15970
    • MDL: MFCD34169237
    • Inchi: 1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)
    • InChI Key: PGBAVLKWFQUTLC-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCCC(C2NN=NC=2)C1

Computed Properties

  • Exact Mass: 266.17427596g/mol
  • Monoisotopic Mass: 266.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1Ų
  • XLogP3: 1.4

tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM1017302-1g
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 95%+
1g
$900 2023-01-01
eNovation Chemicals LLC
Y1053095-5G
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 97%
5g
$2795 2024-07-21
eNovation Chemicals LLC
Y1053095-500MG
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 97%
500mg
$620 2024-07-21
Aaron
AR01XASA-100mg
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 97%
100mg
$215.00 2023-12-15
Aaron
AR01XASA-250mg
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 97%
250mg
$343.00 2023-12-15
eNovation Chemicals LLC
Y1053095-500mg
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 97%
500mg
$620 2025-02-26
eNovation Chemicals LLC
Y1053095-1g
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 97%
1g
$930 2025-02-26
1PlusChem
1P01XAJY-1g
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 97%
1g
$816.00 2024-05-22
eNovation Chemicals LLC
Y1053095-250mg
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 97%
250mg
$370 2025-02-26
eNovation Chemicals LLC
Y1053095-100mg
tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
2384722-09-0 97%
100mg
$240 2024-07-21

Additional information on tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate

Professional Introduction to Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate (CAS No. 2384722-09-0)

The compound Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate (CAS No. 2384722-09-0) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel heterocyclic scaffolds for drug development. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and biopharmaceutical research. The presence of both azepane and triazole moieties in its structure imparts unique physicochemical properties that make it a promising candidate for further exploration.

In recent years, the integration of triazole and azepane units into pharmacophoric structures has been extensively studied for their ability to enhance binding affinity and selectivity in target enzymes and receptors. The tert-butyl ester group at the carboxyl position not only provides a stable handle for synthetic manipulation but also influences the overall solubility and metabolic stability of the compound. These features are critical in the development of next-generation therapeutics where pharmacokinetic profiles play a pivotal role.

Recent studies have highlighted the versatility of Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate as a building block for constructing more complex drug candidates. For instance, researchers have demonstrated its utility in generating derivatives with enhanced bioactivity against various therapeutic targets, including kinases and G protein-coupled receptors (GPCRs). The triazole ring, known for its ability to stabilize transition states and improve binding interactions, has been particularly effective in modulating enzyme activity. This has led to the discovery of several lead compounds that exhibit promising preclinical properties.

The structural motif of Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate also offers advantages in terms of scaffold flexibility, allowing for rapid diversification through combinatorial chemistry approaches. Such strategies have enabled the identification of novel analogs with improved pharmacological profiles. Moreover, computational modeling studies have suggested that this compound can adopt multiple conformations, which may contribute to its high affinity for biological targets. These findings underscore the importance of Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate as a versatile scaffold in drug discovery pipelines.

From a synthetic perspective, the preparation of Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the azepane core through cyclization reactions, followed by functionalization with a triazole moiety via nucleophilic substitution or cycloaddition processes. The introduction of the tert-butyl ester group is typically achieved through esterification reactions, which can be optimized for high yields and purity. These synthetic routes exemplify the sophistication required in developing complex molecular architectures for pharmaceutical applications.

The biological evaluation of Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate has revealed intriguing insights into its potential therapeutic applications. Preliminary in vitro assays have indicated activity against several disease-relevant targets, including enzymes involved in cancer metabolism and inflammatory pathways. The compound’s ability to interact with these targets suggests its suitability for further development into treatments for conditions such as oncology and immunology disorders. Additionally, its structural features may contribute to reduced off-target effects, a critical factor in minimizing side effects in drug candidates.

Advances in analytical techniques have further facilitated the characterization of Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate, enabling detailed structural elucidation and quality control assessments. High-resolution spectroscopic methods such as NMR spectroscopy and mass spectrometry have been instrumental in confirming the molecular structure and purity of the compound. These analytical data are essential for ensuring consistency across different batches and supporting regulatory submissions for clinical trials or commercialization.

The future prospects of Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate are promising, with ongoing research aimed at optimizing its pharmacological properties through structure-based drug design principles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced efficacy and safety profiles. As computational biology and artificial intelligence continue to revolutionize drug discovery, compounds like Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate are poised to play a central role in developing next-generation therapeutics.

In conclusion, Tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate (CAS No. 2384722-09-0) exemplifies the intersection of innovative chemistry and medicinal biology, offering a compelling platform for therapeutic development. Its unique structural features, combined with promising preclinical data, position it as a valuable asset in ongoing research efforts aimed at addressing unmet medical needs. As advancements continue to unfold in chemical biology and drug design methodologies, compounds like this are likely to remain at the forefront of pharmaceutical innovation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2384722-09-0)tert-butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate
A1227933
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/1g/5g
Price ($):240/383/638/958/2873